(5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

RET kinase Metabolic stability Kinase profiling

(5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (CAS 1448071-90-6) is a research-grade heterocyclic building block characterized by a pyrrolo[3,4-d]pyrimidine core linked via a ketone bridge to a 5-cyclopropylisoxazole moiety. With a molecular formula of C13H12N4O2 and a molecular weight of 256.27 g/mol, the compound is typically supplied at 95% purity for laboratory-scale investigations.

Molecular Formula C13H12N4O2
Molecular Weight 256.265
CAS No. 1448071-90-6
Cat. No. B2850467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
CAS1448071-90-6
Molecular FormulaC13H12N4O2
Molecular Weight256.265
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)N3CC4=CN=CN=C4C3
InChIInChI=1S/C13H12N4O2/c18-13(10-3-12(19-16-10)8-1-2-8)17-5-9-4-14-7-15-11(9)6-17/h3-4,7-8H,1-2,5-6H2
InChIKeyPSPITLPYYSASNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1448071-90-6: Technical Baseline for the (5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone Scaffold


(5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (CAS 1448071-90-6) is a research-grade heterocyclic building block characterized by a pyrrolo[3,4-d]pyrimidine core linked via a ketone bridge to a 5-cyclopropylisoxazole moiety [1]. With a molecular formula of C13H12N4O2 and a molecular weight of 256.27 g/mol, the compound is typically supplied at 95% purity for laboratory-scale investigations [2][3]. The scaffold occupies a unique intersection between two biologically validated pharmacophores: the kinase-targeting pyrrolo[3,4-d]pyrimidine core and the metabolically stabilizing cyclopropylisoxazole fragment, making it relevant for medicinal chemistry programs evaluating selectivity and pharmacokinetic modulation.

Why Interchanging (5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone with its Closest Analogs Jeopardizes Project Reproducibility


In-class compounds sharing either the pyrrolo[3,4-d]pyrimidine or the 5-cyclopropylisoxazole fragment invariably deviate in crucial pharmacological parameters. For instance, the 2-fluorophenyl analog demonstrates potent EGFR inhibition (Ki = 50 nM) , while the 2-morpholino derivative (CAS 2034613-37-9) introduces a morpholine ring that drastically alters hydrogen-bonding capacity and electronic distribution (MW = 341.37 g/mol vs. 256.27 g/mol) . Critically, the 5-cyclopropylisoxazole moiety is a known metabolic soft spot modifier, extending half-life in RET inhibitor series, as demonstrated by compound 15l (IC50 = 44 nM against wild-type RET) [1][2]. Thus, even minor structural perturbations in the aryl/heteroaryl substituent or the isoxazole substitution pattern can redirect kinase selectivity, alter clearance rates, and compromise the structure-activity relationship (SAR) logic established for the target series.

Quantitative Differentiation of the Target Scaffold: A Comparator-Driven Evidence Guide for (5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone


Retaining the 5-cyclopropylisoxazole Fragment Preserves Metabolic Stability and Kinase Selectivity

The 5-cyclopropylisoxazole substituent is a critical determinant of metabolic stability and off-target selectivity. The research tool 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (Compound 15l) demonstrates that the cyclopropylisoxazole group enables exquisite selectivity—inhibiting only RET among 369 kinases tested—and sustains metabolic stability in liver microsome assays [1]. In contrast, pyrrolo[3,4-d]pyrimidine analogs lacking the cyclopropylisoxazole moiety, such as those with 2-fluorophenyl or 5-chlorothiophen-2-yl substituents, exhibit promiscuous activity against EGFR (Ki = 50 nM) or unknown selectivity profiles, respectively. For the target compound, the retention of the cyclopropylisoxazole fragment is predicted to confer similar selectivity advantages, though direct comparative data for the specific methanone scaffold remain to be disclosed in public literature.

RET kinase Metabolic stability Kinase profiling

The Pyrrolo[3,4-d]pyrimidine Core Offers Vectorial Distinction from Pyrazolo[3,4-d]pyrimidine Scaffolds in Hinge-Binder Design

The pyrrolo[3,4-d]pyrimidine core presents a distinct hydrogen-bonding pattern compared to the more common pyrazolo[3,4-d]pyrimidine hinge-binder. The 6(7H)-yl substitution pattern in the target compound extends the vector into a region of the kinase active site that is often exploited to gain selectivity over close kinase relatives [1]. In contrast, the pyrazolo[3,4-d]pyrimidine derivative 3-(5-cyclopropylisoxazol-3-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Pharos: target's isosteric analog) projects the cyclopropylisoxazole in a perpendicular trajectory, altering the interaction with the gatekeeper residue and potentially losing efficacy against gatekeeper mutants [2]. While no direct enzymatic comparison has been published, the scaffold hop rationalization is supported by the SAR logic of the pyrazolo[3,4-d]pyrimidine series, where subtle core modifications resulted in a >10-fold drop in potency against the V804M gatekeeper mutant [3].

Scaffold hopping Kinase hinge binder Selectivity hypothesis

Molecular Weight and Lipophilicity Modulation Through Cyclopropylisoxazole Addition

The target compound's molecular weight (256.27 g/mol) is strategically lower than the 2-morpholino analog (341.37 g/mol) , placing it closer to the optimal range for fragment-based lead evolution or CNS drug-likeness (MW <400). The cyclopropylisoxazole fragment contributes clogP (~1.5–2.0) compared to the 2-morpholino analog (clogP ~0.5–1.0, due to morpholine polarity), balancing solubility and permeability [1]. Although measured logP data for the exact compound are not publicly available, the class-level inference from the 5-cyclopropylisoxazole-3-carboxylic acid series suggests a 1–1.5 log unit increase in lipophilicity relative to hydroxyl- or amino-substituted isoxazoles, which correlates with improved passive membrane permeability in Caco-2 assays [2].

Physicochemical properties CNS drug-likeness Fragment-based evolution

High-Value Research Applications for (5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone Based on Comparative Evidence


RET Kinase Inhibitor Lead Optimization: Metabolic Stability and Selectivity Profiling

As a direct fragment analog of the selective RET inhibitor 15l (IC50 = 44 nM against wild-type RET, exclusive selectivity among 369 kinases) [1], the target compound provides an ideal platform for SAR exploration of the linker region. Its cyclopropylisoxazole moiety maintains the metabolic stability advantages, while the pyrrolo[3,4-d]pyrimidine core introduces vectorial diversity for improved interactions with the gatekeeper region.

Scaffold-Hopping Campaign Targeting Gatekeeper Mutant Kinases

The pyrrolo[3,4-d]pyrimidine core is hypothesized to circumvent the >10-fold potency loss observed for pyrazolo[3,4-d]pyrimidine analogs against the V804M RET gatekeeper mutant [2]. In-house profiling against RET and its clinically relevant mutants (V804M, V804L) is recommended to validate this scaffold advantage.

Physicochemical Property Optimization for Lead Evolution

With a low molecular weight of 256.27 g/mol and a predicted clogP of ~1.5–2.0, the target compound satisfies fragment-like criteria and is a suitable starting point for systematic addition of substituents to balance potency and ADME properties, avoiding the high molecular weight (>340 g/mol) and polarity of morpholino-substituted analogs .

Kinase Panel Selectivity Fingerprinting

Given that the cyclopropylisoxazole motif confers exceptional selectivity in related scaffolds, a comprehensive KINOMEscan (DiscoverX) panel across 400+ kinases is recommended to establish the selectivity fingerprint of the target compound. This data will provide the quantitative head-to-head differentiation currently missing from the public domain.

Quote Request

Request a Quote for (5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.